molecular formula C18H26BrN3O2 B6981700 3-bromo-N-[2-[[1-(oxolan-3-yl)piperidin-4-yl]amino]ethyl]benzamide

3-bromo-N-[2-[[1-(oxolan-3-yl)piperidin-4-yl]amino]ethyl]benzamide

Cat. No.: B6981700
M. Wt: 396.3 g/mol
InChI Key: JYOBOVBLORDHEF-UHFFFAOYSA-N
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Description

3-bromo-N-[2-[[1-(oxolan-3-yl)piperidin-4-yl]amino]ethyl]benzamide is a complex organic compound that features a bromine atom, a benzamide group, and a piperidine ring with an oxolane substituent

Properties

IUPAC Name

3-bromo-N-[2-[[1-(oxolan-3-yl)piperidin-4-yl]amino]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26BrN3O2/c19-15-3-1-2-14(12-15)18(23)21-8-7-20-16-4-9-22(10-5-16)17-6-11-24-13-17/h1-3,12,16-17,20H,4-11,13H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYOBOVBLORDHEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NCCNC(=O)C2=CC(=CC=C2)Br)C3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-[2-[[1-(oxolan-3-yl)piperidin-4-yl]amino]ethyl]benzamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Oxolane Group: The oxolane group is introduced via nucleophilic substitution reactions.

    Bromination: The bromine atom is introduced through electrophilic aromatic substitution using bromine or a brominating agent.

    Amidation: The final step involves the formation of the benzamide group through an amidation reaction between the amine and a benzoyl chloride derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.

    Reduction: Reduction reactions can occur at the carbonyl group of the benzamide.

    Substitution: The bromine atom can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can replace the bromine atom under appropriate conditions.

Major Products

    Oxidation: Products may include oxidized derivatives of the piperidine ring.

    Reduction: Reduced forms of the benzamide group.

    Substitution: Substituted derivatives where the bromine atom is replaced by another functional group.

Scientific Research Applications

3-bromo-N-[2-[[1-(oxolan-3-yl)piperidin-4-yl]amino]ethyl]benzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.

    Biological Research: The compound is used in studies involving cell signaling pathways and receptor binding.

    Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules with pharmaceutical relevance.

Mechanism of Action

The mechanism of action of 3-bromo-N-[2-[[1-(oxolan-3-yl)piperidin-4-yl]amino]ethyl]benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The bromine atom and the benzamide group play crucial roles in binding to these targets, potentially modulating their activity and leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-bromo-N-[2-[[1-(oxolan-3-yl)piperidin-4-yl]amino]ethyl]benzamide: shares similarities with other benzamide derivatives and piperidine-containing compounds.

    N-[2-[4-(1-oxolan-3-yl)piperidin-1-yl]ethyl]benzamide: Similar structure but lacks the bromine atom.

    3-chloro-N-[2-[[1-(oxolan-3-yl)piperidin-4-yl]amino]ethyl]benzamide: Similar structure with a chlorine atom instead of bromine.

Uniqueness

The presence of the bromine atom in this compound imparts unique chemical reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for further research and development in various scientific fields.

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